1,3-Dimethoxybutane
Overview
Description
1,3-Dimethoxybutane is a chemical compound with the molecular formula C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da . It is also known by other names such as 1,3-Dimethoxybutan .
Synthesis Analysis
1,3-Dimethoxybutane can be synthesized from 1,3-Butanediol and Dimethyl carbonate . There are also other synthetic routes available for the production of 1,3-Dimethoxybutane . Recent research in catalyst development has increased the yield of 1,3-Dimethoxybutane significantly .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethoxybutane consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the formula C6H14O2 .
Scientific Research Applications
DNA-DNA Cross-Linking Studies
1,3-Dimethoxybutane, specifically its derivative 1,2,3,4-diepoxybutane (DEB), has been studied for its role in DNA-DNA cross-linking. Research has shown that DEB can form DNA-DNA and DNA-protein cross-links. The cytotoxic and genotoxic effects of DEB are significant, particularly in its S,S stereoisomer form. This research is crucial in understanding the stereochemical influences on the ability of DEB to form DNA-DNA cross-links, providing insight into its distinct biological activities (Park et al., 2005).
Asymmetric Synthesis in Organic Chemistry
Tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a compound related to 1,3-dimethoxybutane, is used extensively in asymmetric organic synthesis. Its role as a protecting group for boronic acids allows access to various diastereo- and enantiomerically pure organoboron reagents, which are important intermediates in asymmetric synthesis (Berg et al., 2012).
Emission Reduction in Diesel Engines
Studies have examined the role of oxygenated fuel components like 1,3-dimethoxybutane (OME 1) in reducing soot emissions in diesel engines. OME 1, an oxymethylene ether, significantly decreases soot and particle number emissions while having little impact on NOx emissions. This research is pivotal in exploring sustainable and environmentally friendly alternatives for diesel fuel (Härtl et al., 2015).
Developments in Fine Chemical Synthesis
The synthetic methods and developments of derivatives of 1,3-dimethoxybutane, such as 4,4-Dimethoxy-2-butanone, have been explored for their potential applications in fine chemical synthesis. These methods aim to simplify industrial production processes and reduce costs (Zhong-yun, 2005).
Safety And Hazards
properties
IUPAC Name |
1,3-dimethoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(8-3)4-5-7-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQEORWPZVZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50906189 | |
Record name | 1,3-Dimethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50906189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxybutane | |
CAS RN |
10143-66-5 | |
Record name | 1,3-Dimethoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10143-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethoxy butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50906189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIMETHOXY BUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGA55220GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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